molecular formula C19H17NO3S B11469507 2-[(1-naphthylmethyl)sulfonyl]-N-phenylacetamide

2-[(1-naphthylmethyl)sulfonyl]-N-phenylacetamide

Cat. No.: B11469507
M. Wt: 339.4 g/mol
InChI Key: HQBPTEQTJTVMTL-UHFFFAOYSA-N
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Description

2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE is an organic compound that features a naphthalene ring, a methanesulfonyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE typically involves the reaction of naphthalene-1-methanesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE is unique due to its specific combination of a naphthalene ring, a methanesulfonyl group, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfonyl)-N-phenylacetamide

InChI

InChI=1S/C19H17NO3S/c21-19(20-17-10-2-1-3-11-17)14-24(22,23)13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H,20,21)

InChI Key

HQBPTEQTJTVMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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